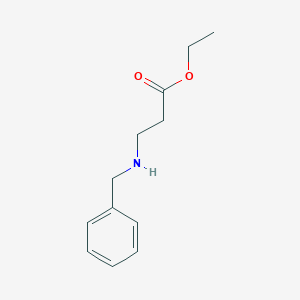

Ethyl 3-(benzylamino)propanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74954. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJHQFFNDLDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178222 | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23583-21-3 | |

| Record name | N-(Phenylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23583-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-benzyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-benzyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(benzylamino)propanoate, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The primary synthesis pathway involves the aza-Michael addition of benzylamine to ethyl acrylate. This document details the reaction mechanism, experimental protocols, and quantitative data from various established methods, offering a thorough resource for laboratory synthesis and process development.

Introduction

This compound, also known as N-benzyl-β-alanine ethyl ester, is a valuable building block in organic synthesis.[2] Its applications include the preparation of β-agonist prodrugs for treating conditions like psoriasis and the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, an intermediate for certain insecticides.[1][2] The most common and efficient method for its preparation is the conjugate addition of benzylamine to ethyl acrylate, a reaction also known as the aza-Michael addition.[3][4][5][6] This guide will focus on this predominant synthetic route.

Reaction Mechanism: The Aza-Michael Addition

The synthesis of this compound from benzylamine and ethyl acrylate proceeds via an aza-Michael addition. This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. The generally accepted mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient ethyl acrylate. This leads to the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon of the former acrylate, resulting in the formation of an enolate intermediate. This proton transfer can be facilitated by the solvent or another amine molecule.

-

Tautomerization: The enolate intermediate then tautomerizes to the more stable final product, this compound.

Computational studies suggest that for primary amines like benzylamine reacting with ethyl acrylate, the reaction preferentially follows a 1,2-addition mechanism, which involves the formation of a zwitterion followed by a rate-determining amine-assisted proton transfer.[7]

Figure 1: Aza-Michael addition reaction pathway.

Comparative Data of Synthesis Protocols

Several methods for the synthesis of this compound have been reported, employing different catalysts and reaction conditions. The following table summarizes the quantitative data from these various protocols to allow for easy comparison.

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acidic Alumina | None (Solvent-free) | Reflux | Not Specified | High | [1] |

| 2 | DBU (0.2 eq) | None (Solvent-free) | Room Temperature | 0.5 | 56 | [8] |

| 3 | None | None (Solvent-free) | 60 | 2 | 90 | [8] |

| 4 | None | Methanol | 115-130 (Microwave) | 3 | 97 | [9] |

| 5 | None | None (Solvent-free) | 0 | 2.5 | 56 | [8] |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on a common and effective procedure. The following protocol is a composite of best practices derived from the available literature.

4.1. Materials and Equipment

-

Reagents:

-

Benzylamine (C7H9N)

-

Ethyl acrylate (C5H8O2)

-

Acidic alumina (Al2O3)

-

Ethyl acetate (C4H8O2)

-

Hexane (C6H14)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Buchner funnel, filter paper)

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

-

4.2. Synthesis Procedure (Acidic Alumina Catalyzed)

Figure 2: General experimental workflow for synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzylamine (7.5 mmol) and ethyl acrylate (5 mmol) in a molar ratio of 1.5:1.[1] Add acidic alumina (1 g, 200 mol% relative to ethyl acrylate).[1]

-

Reaction: Heat the mixture to reflux using an oil bath with continuous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Catalyst Removal: Filter the cooled reaction mixture through filter paper to remove the acidic alumina catalyst.[1] Rinse the catalyst with a mixture of ethyl acetate and hexane.[1]

-

Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent.[1]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.[1] The typical eluent ratio for this product is in the range of 8:2 (hexane:ethyl acetate).[1]

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by its physical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 23583-21-3 | [10][11] |

| Molecular Formula | C12H17NO2 | [10][11] |

| Molecular Weight | 207.27 g/mol | [11] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1] |

| Boiling Point | 307.2 °C at 760 mmHg | [10] |

| Density | 1.017 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.503 - 1.504 | [10][11] |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 1.82 (br s, 1H), 2.54 (t, J = 6.6 Hz, 2H), 2.89 (t, J = 6.4 Hz, 2H), 3.67 (s, 3H), 3.80 (s, 2H), 7.29-7.42 (m, 5H) | [9] |

| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 34.7, 44.6, 51.8, 53.9, 127.0, 128.1, 128.5, 140.0, 173.2 | [9] |

Note: NMR data provided is for the analogous methyl ester, which is expected to have very similar chemical shifts for the non-ester protons and carbons. A dedicated ¹³C NMR spectrum for the ethyl ester is also available for comparison.[12]

Conclusion

The synthesis of this compound via the aza-Michael addition of benzylamine to ethyl acrylate is a robust and efficient method. This guide has provided a detailed overview of the synthesis pathway, including a discussion of the reaction mechanism, a comparative table of various reported protocols, a comprehensive experimental procedure, and characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the successful synthesis and application of this important chemical intermediate.

References

- 1. This compound | 23583-21-3 [chemicalbook.com]

- 2. N-Benzyl-β-alanine Ethyl Ester | 23583-21-3 - Coompo [coompo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. エチル 3-(ベンジルアミノ)プロピオナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound(23583-21-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the One-Step Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a streamlined and efficient one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the pharmaceutical industry. The synthesis involves the direct reaction of 2-aminopyridine with ethyl acrylate. This document provides a comprehensive overview of the reaction, detailed experimental protocols, a comparative analysis of catalytic methods, and key characterization data to ensure product identity and purity.

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial building block in the synthesis of various pharmaceutical compounds. The one-step synthesis method, primarily through a Michael addition reaction, offers a significant advantage over multi-step routes by reducing reaction time, minimizing waste, and improving overall process efficiency. This guide focuses on two prominent catalytic systems for this reaction: trifluoromethanesulfonic acid and acetic acid.

Reaction Scheme

The core of the synthesis is the acid-catalyzed Michael addition of 2-aminopyridine to ethyl acrylate.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two primary protocols employing different acid catalysts have been identified, each with distinct reaction conditions and outcomes.

Protocol 1: Trifluoromethanesulfonic Acid Catalysis

This method utilizes the strong acid catalyst, trifluoromethanesulfonic acid (TfOH), to promote the addition reaction.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.

-

To the stirred solution, add ethyl acrylate.

-

Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture.

-

Under a nitrogen atmosphere, heat the mixture to reflux in an oil bath at a temperature of 120-160°C for 16-20 hours.

-

After the reaction is complete, cool the mixture and wash it with petroleum ether.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.

Protocol 2: Acetic Acid Catalysis

This protocol employs a milder acid catalyst, glacial acetic acid.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Glacial acetic acid

-

2N Hydrochloric acid

-

Ethyl acetate

-

Sodium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

To a three-necked flask, add 2-aminopyridine, ethyl acrylate, and glacial acetic acid.

-

Heat the mixture to an internal temperature of 80°C and stir overnight. Monitor the reaction by HPLC.

-

Once the reaction is complete, cool the system to room temperature.

-

Add 2N HCl and stir.

-

Extract the aqueous phase with ethyl acetate to remove impurities.

-

To the aqueous phase, add sodium carbonate solid and extract the product with ethyl acetate.

-

Combine the organic phases and evaporate the solvent.

-

The crude product is further purified by adding DMF and water, followed by stirring and filtration to obtain the final product.[1]

Data Presentation

The following tables summarize the quantitative data from various reported experimental runs, providing a clear comparison of the two catalytic methods.

Table 1: Reaction Parameters and Yields

| Catalyst | 2-Aminopyridine (g) | Ethyl Acrylate (mL) | Catalyst (mL) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Trifluoromethanesulfonic acid | 50 | 56.5 | 9 | Anhydrous Ethanol | 120-160 | 18 | 80 | 99 (HPLC) |

| Trifluoromethanesulfonic acid | 100 | 113 | 15 | Anhydrous Ethanol | 120-160 | 20 | 83 | 99 (HPLC) |

| Trifluoromethanesulfonic acid | 150 | 169.5 | 25 | Anhydrous Ethanol | 120-160 | 16 | 85 | 99 (HPLC) |

| Acetic Acid | 20.0 | 276.8 | 6.36 | None | 80 | 12+ | 81 | 98 (HPLC) |

| Acetic Acid | 200 | 276.8 | 63.6 | None | 80 | 12+ | 81 | 98 (HPLC) |

Data compiled from patent literature.

Table 2: Product Characterization

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to off-white powder/flaky crystals | |

| Melting Point | 51-55 °C | [3] |

| Boiling Point | 125°C/0.2mmHg | [2] |

| ¹H NMR (400MHz, CDCl₃) δ | 8.06 (d, J=3.9Hz, 1H), 7.36 (t, J=7.1Hz, 1H), 6.53 (t, J=5.5Hz, 1H), 6.36 (d, J=8.3Hz, 1H), 4.91 (s, 1H), 4.21-4.03 (m, 2H), 3.68-3.52 (m, 2H), 2.60 (dd, J=8.0, 3.8Hz, 2H), 1.34-1.05 (m, 3H) | [1] |

| ¹³C NMR | Data available from commercial suppliers | |

| IR Spectroscopy | Data available from commercial suppliers | |

| Mass Spectrometry | Data available from commercial suppliers |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

Caption: One-step synthesis workflow.

Conclusion

The one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate is a robust and high-yielding process. The use of trifluoromethanesulfonic acid as a catalyst appears to provide slightly higher yields and purity compared to acetic acid, albeit under more stringent reaction conditions (higher temperature and inert atmosphere). The choice of catalyst may depend on the desired scale, available equipment, and cost considerations. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

An In-depth Technical Guide to Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 3-(benzylamino)propanoate, a versatile intermediate in organic synthesis.

Chemical Identity and Structure

This compound is a secondary amine and an ethyl ester derivative of β-alanine. Its structure consists of a benzyl group attached to the nitrogen atom of ethyl 3-aminopropanoate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 23583-21-3 |

| IUPAC Name | This compound[1] |

| Synonyms | N-Benzyl-β-alanine ethyl ester, 3-(Benzylamino)propionic acid ethyl ester, Ethyl N-benzyl-β-alaninate[2] |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| InChI Key | HCTJHQFFNDLDPF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCNCc1ccccc1 |

| EC Number | 245-759-0 |

| MDL Number | MFCD00085541 |

Physicochemical Properties

This compound is a clear liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Liquid |

| Color | Colorless to Almost Colorless[2] |

| Density | 1.017 g/mL at 25 °C |

| Boiling Point | 150 °C at 0.2 mmHg[2] |

| Refractive Index (n20/D) | 1.504 |

| Flash Point | 150°C/0.2mm[2] |

| Storage Temperature | -20°C |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Representative data are summarized below.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | Spectral data available, specific shifts to be obtained from raw spectra.[3] |

| ¹³C NMR (CDCl₃) | Spectral data available, specific shifts to be obtained from raw spectra.[3] |

| IR (liquid film) | Characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds are expected.[3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns are observed.[1] |

Synthesis

A common and efficient method for the synthesis of this compound is the Michael addition of benzylamine to ethyl acrylate.

This protocol is based on a general method described for the synthesis of related compounds.[2]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).

-

Add acidic alumina (200 mol%) as a catalyst.

-

The reaction mixture is stirred and heated to reflux using an oil bath.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) and/or gas chromatography (GC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The acidic alumina catalyst is removed by filtration.

-

The filter cake is washed with a mixture of ethyl acetate and hexane.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 8:2 v/v for aromatic compounds) to afford pure this compound.[2]

-

The structure of the purified product is confirmed by IR, NMR, and mass spectrometry.[2]

References

An In-depth Technical Guide to Ethyl 3-(benzylamino)propanoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(benzylamino)propanoate is a versatile secondary amine ester that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds and other commercially valuable chemicals. This technical guide provides a comprehensive review of its synthesis, physicochemical and spectroscopic properties, and its significant applications, particularly in the development of novel therapeutics and agrochemicals. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of the biological mechanisms of the key compounds derived from it. This document aims to be an essential resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Data

This compound, also known as N-Benzyl-β-alanine ethyl ester, is a chemical intermediate with the molecular formula C₁₂H₁₇NO₂.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 23583-21-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 150 °C at 0.2 mmHg; 135 °C at 2 mmHg | [2][3] |

| Density | 1.017 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.503 - 1.504 | [4][5] |

| Storage Temperature | -20°C | [4] |

| Solubility | Data not widely available, but soluble in common organic solvents like ethyl acetate and hexane. | [3] |

| Purity (typical) | >95.0% (GC) | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra available, confirming the presence of ethyl, benzyl, and propanoate protons. | [5][6] |

| ¹³C NMR | Spectra available, confirming the carbon skeleton of the molecule. | [1][5] |

| IR Spectroscopy | Data available as a liquid film, showing characteristic peaks for N-H, C=O (ester), and aromatic C-H bonds. | [5][7] |

| Mass Spectrometry | Mass spectra available, with the molecular ion peak confirming the molecular weight. | [7] |

Synthesis and Experimental Protocols

This compound is typically synthesized via a Michael addition reaction between benzylamine and ethyl acrylate.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of benzylamine with ethyl acrylate, which can be catalyzed by an acid or carried out neat.[3]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina (catalyst, optional)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine benzylamine and ethyl acrylate. A molar ratio of 1.5:1 (benzylamine to ethyl acrylate) can be used.[3]

-

If using a catalyst, add acidic alumina.[3]

-

The reaction mixture is typically heated under reflux and stirred.[3]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature.[3]

-

If a solid catalyst was used, it is removed by filtration.[3]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.[3]

-

The crude product is then purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., ratios of 8:2 to 5:5).[3]

-

The fractions containing the purified product are combined and the solvent is removed by rotary evaporation to yield this compound as a clear liquid.[3]

-

The structure of the final product is confirmed by spectroscopic methods (NMR, IR, MS).[3]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[8]

Pharmaceutical Applications

This compound is a key precursor for the synthesis of:

-

Dipivaloyloxyphenyl aminopropionate β-agonist prodrugs: These are used in the treatment of conditions like psoriasis.[8] The this compound moiety provides a scaffold for further chemical modifications to produce the final active pharmaceutical ingredient.

-

Spiropiperidine-based orexin-2 receptor (OX2R) antagonists: These compounds are being investigated for the treatment of insomnia and other sleep disorders.[8]

Agrochemical Applications

This compound is used in the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester , which is an important intermediate for certain insecticides.[8]

Biological Mechanisms of Derived Compounds

While this compound itself is not known to have significant direct biological activity, the compounds synthesized from it have well-defined mechanisms of action.

β-Adrenergic Receptor Agonists in Psoriasis Treatment

Prodrugs of β-adrenergic agonists are designed to be converted into the active form in the body. The active agonists then bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5]

Signaling Pathway:

-

A β-agonist binds to a β-adrenergic receptor on the cell surface.[1][6]

-

This binding activates the associated Gs alpha subunit of the G-protein.[5]

-

The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[1][6]

-

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]

-

PKA then phosphorylates various downstream targets, leading to a cellular response. In the context of psoriasis, this can modulate inflammation and skin cell proliferation.[6]

Orexin-2 Receptor (OX2R) Antagonists

Spiropiperidine-based compounds derived from this compound can act as antagonists at the orexin-2 receptor, another type of GPCR. Orexin neuropeptides are involved in regulating wakefulness. By blocking the binding of orexins to their receptors, these antagonists can promote sleep.

Insecticides

The derivative N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester is an intermediate for insecticides. While the specific mechanism of the final insecticidal product is not detailed in the available literature, many insecticides target the nervous system of insects. Dithiocarbamates, a class of compounds with some structural similarities, are known to inhibit various enzymes, including those containing sulfhydryl groups, and can interfere with metal-containing enzyme systems.[4] Other insecticides act as sodium channel blockers, leading to paralysis and death of the insect.[9]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. It should be stored at -20°C in a well-ventilated area.[4]

Conclusion

This compound is a key chemical intermediate with significant utility in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal and synthetic chemists. Understanding the properties and applications of this compound, as well as the biological mechanisms of its derivatives, is crucial for the development of new and effective drugs and crop protection agents. This guide provides a foundational overview to support further research and development in these fields.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agroorbit.com [agroorbit.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-β-alanine Ethyl Ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-β-alanine ethyl ester, a versatile secondary amine and a derivative of the non-essential amino acid β-alanine, serves as a crucial building block in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and notable applications, particularly in the development of pharmacologically active agents. Detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway are presented to facilitate its use in research and development.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of N-Benzyl-β-alanine ethyl ester is provided in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 23583-21-3 | [1] |

| Appearance | Colorless to almost colorless clear liquid or solid | [2][3] |

| Boiling Point | 307.2 °C at 760 mmHg | [3] |

| Density | 1.017 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.503 | [3] |

Synthesis of N-Benzyl-β-alanine Ethyl Ester

The primary and most direct method for the synthesis of N-Benzyl-β-alanine ethyl ester is the Michael addition of benzylamine to ethyl acrylate. This reaction is typically catalyzed by an acid. A general experimental protocol is detailed below.

General Experimental Protocol: Michael Addition

Reaction Scheme:

References

Spectroscopic and Synthetic Profile of Ethyl 3-(benzylamino)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 3-(benzylamino)propanoate, a key intermediate in the development of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 - 7.23 | m | 5H | Aromatic (C₆H₅) |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 3.78 | s | 2H | -NCH₂Ph |

| 2.88 | t | 2H | -NCH₂CH₂- |

| 2.51 | t | 2H | -CH₂C(=O)- |

| 1.24 | t | 3H | -OCH₂CH₃ |

¹³C NMR (CDCl₃)

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a liquid film of the compound.[2] Characteristic peaks are expected for the N-H bond (if present as a secondary amine), C-H bonds (aromatic and aliphatic), the C=O of the ester, and C-N stretching.

Mass Spectrometry (MS)

The mass spectrum was obtained via electron impact (EI) ionization. The molecular ion and major fragments are listed below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 207 | - | [M]⁺ (Molecular Ion) |

| 120 | 38.7 | [M - COOCH₂CH₃]⁺ |

| 118 | 10.5 | |

| 116 | 11.8 | |

| 106 | 68.8 | [C₇H₈N]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 8.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data.

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the Michael addition of benzylamine to ethyl acrylate.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina (catalyst)

-

Hexane

-

Ethyl acetate

Procedure:

-

Benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent) are mixed with acidic alumina.

-

The reaction mixture is refluxed with stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

The IR spectrum is recorded on an FT-IR spectrometer. A thin liquid film of the neat compound is placed between two potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron impact (EI) mass spectrometer. The sample is introduced into the ion source where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: Solubility and Synthesis of Ethyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)propanoate is a versatile intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds.[1] A comprehensive understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides detailed experimental protocols for both the determination of its solubility and its chemical synthesis, empowering researchers to generate crucial data and effectively utilize this compound in their work.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. Therefore, experimental determination is necessary to obtain precise and reliable data for research and development purposes. The following table indicates common solvents for which solubility data should be determined.

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Polar Protic | To be determined experimentally |

| Ethanol | C₂H₅OH | Polar Protic | To be determined experimentally |

| Acetone | C₃H₆O | Polar Aprotic | To be determined experimentally |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | To be determined experimentally |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | To be determined experimentally |

| Toluene | C₇H₈ | Non-polar | To be determined experimentally |

| Hexane | C₆H₁₄ | Non-polar | To be determined experimentally |

Experimental Protocol: Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen organic solvent at a controlled temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated microsyringe

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Accurately dilute the clear, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Caption: Experimental workflow for the determination of solubility.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via a Michael addition reaction between benzylamine and ethyl acrylate.[2]

Objective: To synthesize and purify this compound.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina (catalyst)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).

-

Add acidic alumina (e.g., 1 g per 5 mmol of ethyl acrylate) as the catalyst.[2]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with vigorous stirring.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl acrylate) is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acidic alumina catalyst by filtration, rinsing the catalyst with a mixture of ethyl acetate and hexane.[2]

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and excess benzylamine.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[2]

-

Elute the product using a suitable solvent system, such as a hexane/ethyl acetate gradient (e.g., starting with 8:2 hexane/ethyl acetate).[2]

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and concentrate them using a rotary evaporator to yield this compound as a liquid.

-

Caption: Synthesis and purification workflow for this compound.

References

physical and chemical properties of Ethyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of Ethyl 3-(benzylamino)propanoate (CAS No. 23583-21-3). This versatile compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1][2][3] This document outlines its chemical structure, physical characteristics, spectroscopic data, and a representative synthesis protocol, offering valuable insights for professionals in research and development.

Core Physical and Chemical Properties

This compound is a clear, colorless to almost colorless liquid at room temperature. It is characterized by the presence of a secondary amine and an ester functional group, which contribute to its reactivity and utility as a chemical building block.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [4][5] |

| Molecular Weight | 207.27 g/mol | [5][6] |

| CAS Number | 23583-21-3 | [2][4] |

| Appearance | Colorless to Almost Colorless Liquid | |

| Boiling Point | 307.2 °C at 760 mmHg; 150 °C at 0.2 mmHg; 135 °C at 2 mmHg | [4][7] |

| Density | 1.017 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.503 - 1.504 | [4][6] |

| Flash Point | 139.6 °C | [4] |

| Vapor Pressure | 0.000737 mmHg at 25°C | [4] |

| LogP | 2.12030 | [4] |

| Storage Temperature | -20°C or Refrigerated (0-10°C) | [6] |

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.31, 7.23 (aromatic protons); 4.12 (q, -OCH₂CH₃); 3.78 (s, -NCH₂Ph); 2.87 (t, -NCH₂CH₂-); 2.50 (t, -CH₂COO-); 1.23 (t, -OCH₂CH₃) | [4][5] |

| ¹³C NMR (in CDCl₃) | Peaks corresponding to aromatic carbons, ester carbonyl, and aliphatic carbons are observed. | [4][5] |

| IR (liquid film) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (ester), and C-N bonds are present. | [4] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 207. Other significant fragments include peaks at m/z 106 and 91 (tropylium ion). | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the Michael addition of benzylamine to ethyl acrylate.[2]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina (catalyst)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).

-

Add acidic alumina (e.g., 1 g per 5 mmol of ethyl acrylate) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the alumina catalyst.

-

Wash the catalyst with a mixture of ethyl acetate and hexane.

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by silica gel column chromatography.[2]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a solvent system of hexane and ethyl acetate. A typical gradient for aromatic amine derivatives is starting with a higher ratio of hexane (e.g., 8:2 hexane:ethyl acetate).[2]

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Methods

Standard spectroscopic techniques are employed for the characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4][5]

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a neat sample using an FT-IR spectrometer.[4]

-

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Workflow

The synthesis and purification process can be visualized as a clear, logical workflow.

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications and Reactivity

This compound is a valuable intermediate in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[1][3]

-

Pharmaceutical Synthesis: It is a key precursor for the synthesis of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[1][2] It is also used in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists.[2]

-

Agrochemical Synthesis: The compound serves as an intermediate in the production of certain insecticides, such as in the preparation of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester.[1][2]

-

Peptide Synthesis: It is suitable for use in solution-phase peptide synthesis.[6]

The reactivity of this compound is primarily centered around the secondary amine and the ester functional groups, allowing for a variety of chemical transformations.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[6] It should be stored in a cool, dark place, with some sources recommending refrigeration at -20°C or between 0-10°C.[6] It is also noted to be heat-sensitive.[7]

This technical guide provides a comprehensive overview of this compound, offering essential data and protocols for its synthesis, characterization, and application in various fields of chemical research and development.

References

Ethyl 3-(benzylamino)propanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 3-(benzylamino)propanoate

This technical guide provides a comprehensive overview of the physicochemical properties and a common synthetic route for this compound, a compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted β-alanine ethyl ester derivative. Its core molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| CAS Number | 23583-21-3 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Boiling Point | 135 °C at 2 mmHg | [4] |

| Refractive Index | 1.503 | [1] |

| Density | 1.03 g/cm³ (at 20°C) | [4] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Michael addition of benzylamine to ethyl acrylate. This reaction is typically catalyzed by an acidic catalyst, such as acidic alumina.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis of this compound:[5]

-

Reactant Preparation : In a suitable reaction vessel, combine benzylamine (1.5 molar equivalents) and ethyl acrylate (1.0 molar equivalent).

-

Catalyst Addition : Introduce acidic alumina (200 mol%) to the reaction mixture.

-

Reaction Conditions : The mixture is refluxed with continuous stirring. The reaction is heated using an oil bath to maintain the reflux temperature.

-

Monitoring the Reaction : The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting materials are consumed.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature.

-

Purification : The acidic alumina catalyst is removed from the cooled mixture by filtration through filter paper to yield the crude product. Further purification can be achieved through techniques such as distillation under reduced pressure.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. N-(Phenylmethyl)-beta-alanine ethyl ester | C12H17NO2 | CID 90196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(23583-21-3) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 3-(Benzylamino)propionate | 23583-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 23583-21-3 [chemicalbook.com]

safety and handling of Ethyl 3-(benzylamino)propanoate in the lab

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(benzylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 23583-21-3), a key intermediate in the synthesis of various pharmaceutical compounds and other specialized chemicals.[1] Adherence to proper laboratory protocols is essential when working with this substance to ensure personnel safety and experimental integrity.

Compound Identification

-

Chemical Name: this compound[2]

-

Synonyms: 3-(Benzylamino)propionic acid ethyl ester, N-Benzyl-β-alanine ethyl ester[3][4]

-

Structure:

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary routes of exposure are ingestion, skin contact, and eye contact.

GHS Classification:

Data Presentation: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][4] |

One source indicated "R34: Causes burns," but the more widely reported classification is irritation.[9]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.017 g/mL at 25 °C | [3] |

| Boiling Point | 135 °C at 2 mmHg 307.2 °C at 760 mmHg | [4] [8] |

| Flash Point | 139.6 °C | [8] |

| Refractive Index | n20/D 1.504 | [3] |

| Vapor Pressure | 0.000737 mmHg at 25°C | [8][10] |

| Storage Temperature | Refrigerated (-20°C to 10°C) | [3][4][10] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is mandatory to minimize risk.

Standard Laboratory Handling Protocol

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

Methodology:

-

Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[9] All personnel must be wearing the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.0.

-

Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as pipettes or graduated cylinders. Keep the container tightly closed when not in use.[9][10]

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe vapors or mist.[9] Do not eat, drink, or smoke in the work area.[10]

-

Post-Handling: Wash hands thoroughly after handling the substance.[10] Clean the work area and any used equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Recommended storage is refrigerated.[3][4]

Mandatory Visualization: Standard Handling Workflow

Caption: Standard workflow for handling this compound.

Emergency Spill Response Protocol

This protocol details the steps to be taken in the event of an accidental release.

Methodology:

-

Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

-

Control: Prevent the spill from spreading. Do not let the chemical enter drains or the environment.[9]

-

Absorb: Use an inert, absorbent material such as vermiculite, sand, or earth to contain and soak up the spill.[9]

-

Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.[10]

// Node Definitions spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Is spill large or\nuncontrolled?", fillcolor="#FBBC05", fontcolor="#202124"]; evacuate_all [label="Evacuate Area\nCall Emergency Response", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don appropriate PPE", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; contain [label="Contain & Absorb\n(Inert Material)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="Decontaminate Area", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Dispose as\nHazardous Waste", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges spill -> assess; assess -> evacuate_all [label="Yes"]; assess -> don_ppe [label="No"]; don_ppe -> contain; contain -> collect; collect -> decon; decon -> dispose; }

References

- 1. nbinno.com [nbinno.com]

- 2. N-(Phenylmethyl)-beta-alanine ethyl ester | C12H17NO2 | CID 90196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. エチル 3-(ベンジルアミノ)プロピオナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3-(Benzylamino)propionate | 23583-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Research Applications of Ethyl 3-(benzylamino)propanoate: From Synthetic Intermediate to Advanced Biomaterials

This guide provides an in-depth exploration of Ethyl 3-(benzylamino)propanoate, a versatile β-amino ester, for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's core utility as a synthetic building block and explores its frontier potential as a monomer for creating advanced functional polymers for therapeutic delivery.

Section 1: Foundational Profile of this compound

Introduction to β-Amino Esters in Research

β-amino acids and their ester derivatives are "unnatural" analogues of the canonical α-amino acids that form the basis of life. This structural distinction, with the amino group attached to the β-carbon, imparts unique conformational properties. In drug development, incorporating these scaffolds can lead to molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. This compound (CAS: 23583-21-3) is a prime example of this class, serving as a readily available and highly reactive intermediate for constructing more complex molecular architectures.

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application in research. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 23583-21-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 207.27 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 307.2 °C at 760 mmHg; 150 °C at 0.2 mmHg | [1][2] |

| Density | ~1.017 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | ~1.503 - 1.504 | [1][3] |

| Storage Temperature | -20°C or refrigerated (0-10°C) | [2][3] |

| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectra are available | [1][4][5] |

Synthesis Pathway: Aza-Michael Addition

The most common and efficient synthesis of this compound is the aza-Michael addition (or conjugate addition) of benzylamine to ethyl acrylate.[2] This reaction is highly reliable and can be performed under relatively mild conditions, making the starting material readily accessible for further research.

Caption: Synthesis of this compound via Aza-Michael Addition.

Section 2: Core Application in Pharmaceutical Synthesis

The primary and most established application of this compound is as a versatile intermediate in the synthesis of pharmaceutically active compounds.[6] Its structure contains multiple reactive handles—the secondary amine, the ester, and the aromatic ring—that can be selectively modified.

Rationale: The β-Amino Ester as a Privileged Scaffold

The N-benzyl-β-alanine ethyl ester structure is a valuable scaffold for several reasons:

-

Metabolic Blocking: The N-benzyl group can sterically hinder enzymatic degradation.

-

Lipophilicity Modulation: The benzyl group increases the lipophilicity of the molecule, which can be crucial for crossing biological membranes.

-

Synthetic Versatility: The secondary amine is a potent nucleophile, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide, enabling a wide array of subsequent chemical transformations.

Case Studies in Drug Development

This compound is a documented precursor for several classes of therapeutic agents:

-

Dipivaloyloxyphenyl Aminopropionate β-Agonist Prodrugs: It is a key intermediate in synthesizing prodrugs used in the treatment of psoriasis, a condition characterized by skin cell proliferation and inflammation.[2][6][7]

-

Spiropiperidine-Based Orexin-2 Receptor (OX2R) Antagonists: This is a cutting-edge area of research for treating neurological disorders, including insomnia. This compound is used in the construction of these complex antagonists.[2][7]

-

Agrochemicals: Beyond pharmaceuticals, it serves as an intermediate for insecticides such as OK-135, demonstrating its broad utility in fine chemical synthesis.[2][6]

Caption: Synthetic utility of this compound.

Section 3: Frontier Application: A Monomer for Poly(β-amino ester)s in Gene Delivery

While its role as a small-molecule intermediate is well-established, a compelling potential application lies in polymer science. The structure of this compound makes it an ideal candidate monomer for the synthesis of Poly(β-amino esters) (PBAEs), a leading class of biodegradable polymers for non-viral gene delivery.[8][9]

Introduction to Poly(β-amino esters) (PBAEs)

PBAEs are synthesized through the conjugate addition of an amine to a diacrylate ester.[9] They possess a unique combination of properties that make them effective for delivering nucleic acids (like DNA and siRNA) into cells:

-

Cationic Nature: The backbone amines are protonated at physiological pH, allowing them to electrostatically bind with anionic nucleic acids, condensing them into nanoparticles.

-

Biodegradability: The ester linkages in the polymer backbone are hydrolytically labile, ensuring the polymer breaks down into non-toxic small molecules, which is critical for clinical translation.[8]

-

"Proton Sponge" Effect: Once inside the cell's endosome, the polymer's amines buffer the acidic environment, leading to osmotic swelling and rupture of the endosome, releasing the genetic payload into the cytoplasm.

Hypothetical Design of a Novel PBAE

By reacting this compound (after hydrolysis of the ethyl ester to the free acid, followed by conversion to a diacrylate, or more simply by using its core amine structure with other diacrylates), one could generate novel PBAEs. The pendant benzyl group would introduce significant hydrophobicity, potentially influencing nanoparticle stability, cellular uptake, and overall transfection efficiency. Researchers can create a library of polymers by reacting benzylamine with various diacrylate linkers to systematically study structure-activity relationships.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 23583-21-3 [chemicalbook.com]

- 3. 3-(Benzylamino)-propionsäure-ethylester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(Phenylmethyl)-beta-alanine ethyl ester | C12H17NO2 | CID 90196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(23583-21-3) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Ethyl 3-(benzylamino)propanoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 3-(benzylamino)propanoate, a key intermediate in the preparation of various pharmacologically active molecules and other fine chemicals. The synthesis is achieved through an aza-Michael addition of benzylamine to ethyl acrylate using acidic alumina as a heterogeneous catalyst.

Introduction

This compound is a valuable building block in organic synthesis. Its applications include the preparation of β-agonist prodrugs for the treatment of psoriasis and as an intermediate in the synthesis of certain insecticides. The protocol described herein offers a straightforward and effective method for its preparation.

Reaction Scheme

The synthesis proceeds via the conjugate addition of benzylamine to the α,β-unsaturated ester, ethyl acrylate.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Benzylamine | Reagent | Sigma-Aldrich |

| Ethyl acrylate | Reagent | Sigma-Aldrich |

| Acidic alumina | Catalyst grade | Sigma-Aldrich |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexane | ACS grade | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath with magnetic stirrer and hotplate

-

Filter paper and funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Gas chromatography (GC) instrument

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzylamine (7.5 mmol, 1.5 eq.) and ethyl acrylate (5.0 mmol, 1.0 eq.).

-

Catalyst Addition: To the mixture, add acidic alumina (1.0 g, 200 mol%).

-

Reaction Conditions: Place the flask in a preheated oil bath and reflux the mixture with stirring at 70-80 °C for 3 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl acrylate) is consumed.[2]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acidic alumina catalyst by filtration through filter paper.

-

Rinse the catalyst with a small amount of an ethyl acetate/hexane solvent mixture.

-

-

Purification:

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a hexane/ethyl acetate mixture. A typical elution gradient for aliphatic amine derivatives is 7:3, 6:4, or 5:5 (hexane:ethyl acetate).

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 307.2 °C at 760 mmHg |

| Density | 1.017 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.504 |

Table 2: Summary of Reaction Parameters

| Parameter | Value |

| Reactant 1 | Benzylamine (1.5 eq.) |

| Reactant 2 | Ethyl acrylate (1.0 eq.) |

| Catalyst | Acidic alumina (200 mol%) |

| Temperature | 70-80 °C |

| Reaction Time | 3 hours |

| Yield | Good to excellent |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Mass Spectrometry (m/z) |

| 7.35 - 7.20 (m, 5H, Ar-H) | 172.5 (C=O) | 207 (M⁺) |

| 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | 139.5 (Ar-C) | 116 |

| 3.79 (s, 2H, Ar-CH₂) | 128.4 (Ar-CH) | 106 |

| 2.88 (t, J = 6.7 Hz, 2H, -NCH₂CH₂) | 128.2 (Ar-CH) | 91 |

| 2.51 (t, J = 6.7 Hz, 2H, -NCH₂CH₂) | 127.0 (Ar-CH) | |

| 1.24 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | 60.4 (-OCH₂) | |

| 53.4 (Ar-CH₂) | ||

| 44.5 (-NCH₂) | ||

| 34.5 (-CH₂C=O) | ||

| 14.2 (-CH₃) |

Experimental Workflowdot

// Nodes A [label="1. Reaction Setup\n- Benzylamine (1.5 eq.)\n- Ethyl acrylate (1.0 eq.)"]; B [label="2. Catalyst Addition\n- Acidic alumina (200 mol%)"]; C [label="3. Reaction\n- Reflux at 70-80 °C for 3h"]; D [label="4. Monitoring\n- TLC or GC"]; E [label="5. Work-up\n- Cool to RT\n- Filter to remove catalyst"]; F [label="6. Purification\n- Rotary evaporation\n- Silica gel column chromatography"]; G [label="7. Product Characterization\n- NMR\n- Mass Spectrometry"]; H [label="Final Product\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; }

References

Application Notes and Protocols for the Use of Ethyl 3-(benzylamino)propanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Ethyl 3-(benzylamino)propanoate, a versatile β-amino acid derivative, in solution-phase peptide synthesis. The incorporation of this non-natural amino acid allows for the creation of peptidomimetics with potentially enhanced metabolic stability and unique conformational properties, which are of significant interest in drug discovery and development.

Introduction

This compound, also known as N-Benzyl-β-alanine ethyl ester, serves as a valuable building block for the introduction of a β-homophenylalanine surrogate into peptide backbones. Its use in solution-phase synthesis offers a flexible approach to constructing novel peptide sequences. The synthesis strategy involves a three-stage process: coupling of an N-terminally protected α-amino acid to the secondary amine of this compound, followed by saponification of the ethyl ester to liberate the C-terminal carboxylic acid, and subsequent removal of the N-benzyl protecting group to allow for chain extension or to yield the final deprotected peptide.

Data Presentation

The following tables summarize the key steps and expected outcomes for the incorporation of this compound into a dipeptide, exemplified by the synthesis of N-(N-Boc-L-Alanyl)-N-benzyl-β-alanine.

Table 1: Materials and Reagents for Dipeptide Synthesis

| Reagent | Acronym/Formula | Supplier/Grade | Purpose |

| N-Boc-L-Alanine | Boc-Ala-OH | Peptide synthesis grade | N-protected α-amino acid |

| This compound | H-β-hPhe-OEt | ≥97% purity | β-amino acid building block |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Peptide synthesis grade | Coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Peptide synthesis grade | Racemization suppressor |

| N,N-Diisopropylethylamine | DIPEA | Peptide synthesis grade | Base for coupling reaction |

| Dichloromethane | DCM | Anhydrous | Reaction solvent |

| Lithium Hydroxide monohydrate | LiOH·H₂O | ACS grade | Saponification reagent |

| Tetrahydrofuran | THF | Anhydrous | Saponification solvent |

| Palladium on Carbon | 10% Pd/C | - | Catalyst for debenzylation |

| Formic Acid | HCOOH | Reagent grade | Hydrogen donor for transfer hydrogenation |

| Methanol | MeOH | Anhydrous | Solvent for debenzylation |

| Ethyl Acetate | EtOAc | Reagent grade | Extraction solvent |

| 1 M Hydrochloric Acid | HCl | - | Acidification and washing |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | Washing |

| Brine | Saturated NaCl | - | Washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | Drying agent |

Table 2: Summary of a Typical Reaction Sequence and Expected Yields

| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Yield |

| 1. Coupling | Boc-Ala-OH + H-β-hPhe-OEt → Boc-Ala-β-hPhe-OEt | EDC, HOBt, DIPEA | 2-4 hours | 85-95% |

| 2. Saponification | Boc-Ala-β-hPhe-OEt → Boc-Ala-β-hPhe-OH | LiOH·H₂O | 1-3 hours | 90-98% |

| 3. N-Debenzylation | Boc-Ala-β-hPhe-OH → Boc-Ala-β-Ala-OH | 10% Pd/C, HCOOH | 1-2 hours | >95% |

Experimental Workflow

The overall workflow for the incorporation of this compound into a peptide chain is depicted below. This process involves sequential coupling, deprotection of the ester, and deprotection of the N-benzyl group.

Caption: General workflow for incorporating this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model dipeptide, N-(N-Boc-L-Alanyl)-N-benzyl-β-alanine, and its subsequent deprotection.

Protocol 1: Peptide Coupling - Synthesis of N-Boc-L-Alanyl-N-benzyl-β-alanine ethyl ester

This protocol describes the coupling of an N-protected α-amino acid to this compound using the EDC/HOBt method.[1]

-

Materials:

-

N-Boc-L-Alanine (1.0 eq)

-

This compound (1.0 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-Alanine (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).

-

Dissolve the mixture in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-